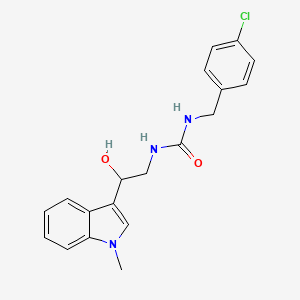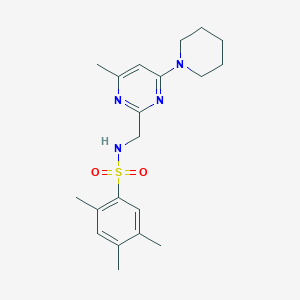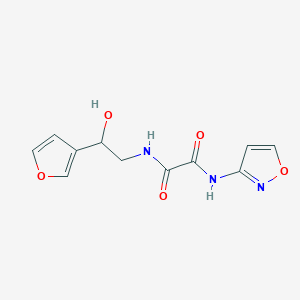![molecular formula C18H15NO5 B2653894 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde CAS No. 847241-93-4](/img/structure/B2653894.png)
2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde, also known as DIMBOA aldehyde, is a natural compound found in several plant species. It has been studied for its potential applications in various fields, including agriculture, medicine, and biochemistry.
Aplicaciones Científicas De Investigación
Catalytic Applications
The study by Ghorbanloo and Alamooti (2017) demonstrated the use of a molybdenum(VI) complex with thiazole-hydrazone ligand, derived from 2-hydroxy-3-methoxybenzaldehyde, as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of incorporating such compounds into catalytic systems for improved oxidation reactions, showcasing the substance's relevance in catalysis and material science (Ghorbanloo & Alamooti, 2017).
Enzymatic Asymmetric Synthesis
Kühl et al. (2007) investigated the enzyme-catalyzed asymmetric C–C bond formation using benzaldehyde lyase with substrates including 3-methoxybenzaldehyde. This work contributes to understanding the enzymatic processes involving similar aldehydes and their applications in producing enantioselective compounds, which are valuable in pharmaceutical and chemical manufacturing (Kühl et al., 2007).
Synthesis and Characterization of Metal Complexes
Takjoo et al. (2013) synthesized and characterized new compounds using 3-methoxy-2-hydroxybenzaldehyde derivatives, highlighting their potential in the development of novel metal complexes with significant chemical properties. These findings contribute to the broader field of coordination chemistry and the exploration of new materials with potential applications ranging from catalysis to material science (Takjoo et al., 2013).
Reaction Mechanisms and Chemical Synthesis
Kokubo et al. (1999) explored the reactions of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, providing insights into the cleavage of the aldehyde C-H bond using a rhodium catalyst system. This research sheds light on the complex mechanisms involved in chemical synthesis and the role of specific aldehydes in facilitating these reactions, offering valuable information for synthetic chemistry applications (Kokubo et al., 1999).
Antimicrobial and Antioxidant Properties
Syafni, Putra, and Arbain (2012) isolated compounds from the fern Trichomanes chinense L. that showed significant antioxidant and antimicrobial activities. While not directly related to 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde, this research underscores the importance of exploring the biological activities of related compounds for potential applications in healthcare and medicine (Syafni, Putra, & Arbain, 2012).
Propiedades
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-23-15-8-4-5-12(11-20)16(15)24-10-9-19-17(21)13-6-2-3-7-14(13)18(19)22/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSOQBFWPNTWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCN2C(=O)C3=CC=CC=C3C2=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199499 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(tetrahydro-2H-pyran-4-yl)methoxy]Benzenamine](/img/structure/B2653820.png)

![1-(1-Benzyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2653823.png)




![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2653828.png)


